3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
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Overview
Description
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of benzoic acid, featuring a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid: The final step involves coupling the cyclopropyl and Boc-protected amine intermediate with benzoic acid, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of carboxylic acids to alcohols.
Major Products
Hydrolysis: Yields the free amine derivative.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural similarity to certain bioactive molecules.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active amine.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid depends on its specific application. For instance, if used as a prodrug, the Boc group is cleaved in the body to release the active amine, which can then interact with its molecular targets. The cyclopropyl group may confer stability and influence the compound’s interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzoic acid: Lacks the Boc-protected amine group.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protection but differ in the rest of the structure.
Properties
CAS No. |
2385203-07-4 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(7-8-16)12-6-4-5-11(9-12)13(18)19/h4-6,9H,7-8,10H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
GSDVKISDXMXYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=CC=CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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